2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13614111
InChI: InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-7H,8-9H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCCO3
Molecular Formula: C14H19BO4
Molecular Weight: 262.11 g/mol

2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13614111

Molecular Formula: C14H19BO4

Molecular Weight: 262.11 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C14H19BO4
Molecular Weight 262.11 g/mol
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-7H,8-9H2,1-4H3
Standard InChI Key SRYMPUVRYXDBRL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCCO3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCCO3

Introduction

Chemical Structure and Properties

Structural Features

The compound consists of a 2,3-dihydrobenzo[b][1, dioxin moiety fused to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. The boron atom is tetrahedrally coordinated, forming a stable sp³ hybridized system. Key spectral data include:

  • ¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm, while methyl groups on the dioxaborolane ring appear at δ 1.0–1.3 ppm .

  • ¹³C NMR: The boron-bound carbon appears at ~85 ppm, with aromatic carbons between 110–150 ppm .

Physical Properties

PropertyValueSource
Density1.13 ± 0.1 g/cm³
Boiling Point367.1 ± 41.0 °C (predicted)
Melting Point94–99 °C
SolubilitySoluble in THF, DCM, ether

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Chlorination: 2,3-Dihydrobenzo[b] dioxin is chlorinated to yield 5-chloro-2,3-dihydrobenzo[b] dioxin.

  • Boronation: The chlorinated intermediate reacts with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) .

Reaction Scheme:

C10H10O2Cl+B2(pin)2Pd catalystC14H19BO4+by-products\text{C}_{10}\text{H}_{10}\text{O}_2\text{Cl} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd catalyst}} \text{C}_{14}\text{H}_{19}\text{BO}_4 + \text{by-products}

Purification and Analysis

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate).

  • Purity Assessment: HPLC (>95% purity) , GC-MS (MW: 262.11) .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key boron source in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds. For example, it has been used to synthesize:

  • Pharmaceutical intermediates: Anticancer and antimicrobial agents .

  • OLED materials: Conjugated polymers for light-emitting devices .

Typical Reaction Conditions:

ParameterValue
CatalystPd(PPh₃)₄ (1–2 mol%)
BaseK₂CO₃ (2–3 equiv)
SolventTHF/H₂O (3:1)
Temperature80–100 °C

Other Reactions

  • Chan-Lam Coupling: Forms C–O and C–N bonds .

  • Hydroxydeboronation: Generates phenolic derivatives .

Hazard StatementRisk Mitigation
H302 (Harmful if swallowed)Use PPE; avoid ingestion
H312 (Harmful to skin)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles

Future Perspectives

Recent advances in flow chemistry and green solvents (e.g., cyclopentyl methyl ether) may enhance the scalability of its synthesis . Additionally, its application in covalent organic frameworks (COFs) is under exploration for gas storage and catalysis .

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